REACTION_CXSMILES
|
Cl.[C:2]1([CH3:10])[CH:7]=[CH:6][C:5]([NH:8]N)=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].C(N(CC)CC)C.Cl.[CH3:27][N:28]1[CH2:33][CH2:32][C:31](=O)[CH2:30][CH2:29]1>C(O)C>[CH3:27][N:28]1[CH2:33][CH2:32][C:31]2[N:8]([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:5]3[CH:4]=[CH:3][C:2]([CH3:10])=[CH:7][C:6]=3[C:30]=2[CH2:29]1 |f:0.1,4.5|
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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Cl.C1(=CC=C(C=C1)NN)C
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Name
|
|
Quantity
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22.8 g
|
Type
|
reactant
|
Smiles
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BrCCC(=O)OCC
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Name
|
|
Quantity
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38.1 g
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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2.87 g
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Type
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reactant
|
Smiles
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Cl.CN1CCC(CC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The contents were cooled to 25° C.
|
Type
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CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
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Type
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ADDITION
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Details
|
Ethanol (200 mL) was added
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Type
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TEMPERATURE
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Details
|
Heating
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Type
|
CONCENTRATION
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Details
|
The contents were concentrated in vacuo
|
Type
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ADDITION
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Details
|
by adding saturated aqueous NaHCO3
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on neutral alumina
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2=C(N(C=3C=CC(=CC23)C)CCC(=O)OCC)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |